3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one
Description
3-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core. This structure is substituted at position 3 with a [(2-chloro-4-fluorophenyl)methyl]sulfanyl group and at position 1 with a 4-ethoxyphenyl moiety. The 2-chloro-4-fluorophenyl group introduces electron-withdrawing effects, while the 4-ethoxyphenyl substituent contributes both steric bulk and moderate polarity due to the ethoxy group. Such structural features influence solubility, crystallinity, and intermolecular interactions, as discussed in hydrogen-bonding studies .
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-2-25-16-7-5-15(6-8-16)23-10-9-22-18(19(23)24)26-12-13-3-4-14(21)11-17(13)20/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTNGOPFOCQESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-ethoxyphenylhydrazine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Aromatic Substituents
- Halogenation : The 2-chloro-4-fluorophenyl group in the target compound provides stronger electron-withdrawing effects than the 4-chlorophenyl group in 476485-84-3. This difference may influence electronic properties and binding affinities in biological systems.
- Alkoxy vs. Alkyl Groups : The 4-ethoxyphenyl substituent in the target compound offers hydrogen-bond acceptor capacity via the ether oxygen, unlike the 4-methylphenyl groups in 476485-84-4. This enhances solubility in polar solvents and may affect crystal packing via O–H···O interactions .
Sulfanyl Linkers
Both the target compound and 476485-84-4 feature sulfanyl (–S–) linkers. However, the thioether in the target compound is bonded to a benzyl group, while 476485-84-4 has a thioether connected to a triazole ring. The latter arrangement may increase metabolic stability due to the triazole’s resistance to oxidation.
Physicochemical and Structural Properties
| Property | Target Compound | 476485-84-4 | 618073-62-4 |
|---|---|---|---|
| Core Heterocycle | 1,2-Dihydropyrazin-2-one | 1,2,4-Triazole | Pyrido-pyrimidinone |
| Aromatic Substituent | 4-Ethoxyphenyl | 4-Methylphenyl | 9-Methylpyrido-pyrimidinone |
| Halogenation | 2-Chloro-4-fluorophenyl | 4-Chlorophenyl | None |
| Sulfanyl Group | [(2-Chloro-4-fluorophenyl)methyl]sulfanyl | Triazol-3-ylsulfanyl | Thioxo-thiazolidinone |
| Predicted Solubility | Moderate (ethoxy enhances polarity) | Low (methyl groups dominate) | Low (bulky fused rings) |
Crystallographic and Computational Insights
- Crystallography: The target compound’s crystal structure likely exhibits hydrogen-bonding networks involving the dihydropyrazinone carbonyl and ethoxy oxygen. Such patterns can be analyzed using graph set theory, as described by Bernstein et al. . In contrast, 476485-84-4’s methyl groups may favor van der Waals-dominated packing.
- Computational Studies : Density functional theory (DFT) calculations (e.g., B3LYP functional ) could quantify electronic effects of substituents. For example, the electron-withdrawing chloro and fluoro groups may lower the LUMO energy of the target compound, enhancing electrophilic reactivity compared to 476485-84-4.
Biological Activity
The compound 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a dihydropyrazinone core with a sulfanyl group and substituted phenyl rings. The presence of the 2-chloro-4-fluorophenyl moiety is significant for its biological activity, as halogenated phenyl groups often enhance binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticancer Activity : Several derivatives in the dihydropyrazinone class have shown promise in inhibiting cancer cell proliferation. The specific compound under review is hypothesized to possess similar properties based on structure-activity relationship (SAR) studies.
- Antimicrobial Properties : Compounds with sulfanyl groups have been reported to exhibit antimicrobial activity against various pathogens.
- Neuropharmacological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, potentially providing therapeutic avenues for neurological disorders.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of multiple cancer cell lines. For example:
- Melanoma Cell Lines : The compound showed significant cytotoxicity against melanoma cells, indicating potential as an anticancer agent.
- Breast and Lung Cancer Models : Preliminary data suggest effectiveness against breast and lung cancer cell lines, with IC50 values indicating substantial potency.
In Vivo Studies
Animal models have been employed to evaluate the efficacy and safety profile of the compound. Notable findings include:
- Tumor reduction in xenograft models when treated with the compound.
- Observations of minimal toxicity at therapeutic doses, suggesting a favorable safety profile.
The exact mechanism by which this compound exerts its anticancer effects remains to be fully elucidated. However, it is believed to involve:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
Comparative Analysis
A comparison table summarizing the biological activities of structurally related compounds can provide insight into the potential efficacy of this compound.
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antimicrobial | 3.0 | |
| Compound C | Neuroprotective | 10.0 | |
| Target Compound | Anticancer | TBD | TBD |
Case Studies
Several case studies highlight the promising nature of similar compounds:
- Study on Dihydropyrazinones : A study demonstrated that derivatives with halogen substitutions significantly enhanced anticancer properties against various cell lines.
- Sulfanyl Compounds in Antimicrobial Research : Research indicated that sulfanyl-containing compounds exhibited broad-spectrum antimicrobial activity, supporting further exploration of this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
